molecular formula C13H12N6O2S B2784707 1-methyl-6-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034386-03-1

1-methyl-6-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2784707
CAS No.: 2034386-03-1
M. Wt: 316.34
InChI Key: NRJLDKRNDMFIPV-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H12N6O2S and its molecular weight is 316.34. The purity is usually 95%.
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Biological Activity

The compound 1-methyl-6-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide , with the CAS number 1797637-97-8 , is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₇H₁₅N₃O₂S
  • Molecular Weight : 325.4 g/mol
  • Structure : Contains a dihydropyridazine core linked to a thiophene-substituted triazole moiety.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. The unique structural features of 1-methyl-6-oxo-N-(thiophen-3-yl) contribute to its biological efficacy.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 1-methyl-6-oxo-N-(thiophen-3-yl) have shown promising results against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-71.1Thymidylate synthase inhibition
HCT-1162.6Apoptosis induction
HepG21.4Cell cycle arrest

These compounds target thymidylate synthase (TS), a crucial enzyme in DNA synthesis, leading to inhibited cell proliferation and induced apoptosis .

Antimicrobial Activity

Triazole derivatives also exhibit significant antimicrobial properties. The compound has been tested against common pathogens:

Pathogen Inhibition Zone (mm) Mechanism
Escherichia coli15Disruption of cell wall synthesis
Staphylococcus aureus18Inhibition of protein synthesis

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory activity of triazole derivatives is another area of interest. Studies have demonstrated that certain triazole compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes:

Compound COX Inhibition IC₅₀ (µM)
Compound A0.12
Compound B0.12

This suggests that the compound could be effective in managing inflammatory conditions by modulating prostaglandin synthesis .

Case Studies and Research Findings

Recent research has focused on synthesizing and evaluating various triazole derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their anticancer properties against multiple cell lines. The results indicated that modifications in the thiophene ring could enhance anticancer activity significantly .
  • Molecular Docking Studies : Computational studies have supported experimental findings by predicting binding affinities to target enzymes like thymidylate synthase, demonstrating strong interactions between the triazole moiety and active sites .

Properties

IUPAC Name

1-methyl-6-oxo-N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c1-18-12(20)3-2-11(16-18)13(21)14-6-9-7-19(17-15-9)10-4-5-22-8-10/h2-5,7-8H,6H2,1H3,(H,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJLDKRNDMFIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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